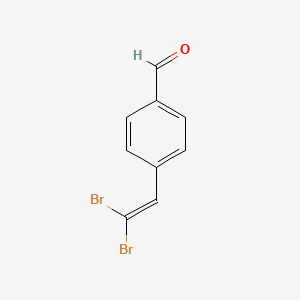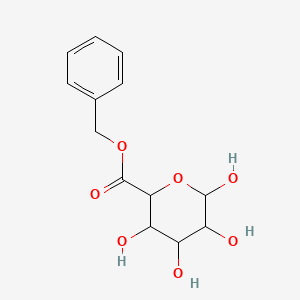
Benzyl D-Glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its tetrahydroxylated tetrahydropyran ring structure, which is esterified with a benzyl group. It is commonly used as a building block in the synthesis of complex carbohydrates and other organic molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the protection of hydroxyl groups and subsequent esterification. One common method involves the use of benzyl alcohol and 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxaldehyde.
Reduction: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to naturally occurring carbohydrates.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzyl D-Glucuronate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol: A reduced form of the ester, with different reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a sulfur atom and is used in carbohydrate synthesis.
Uniqueness
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tetrahydroxytetrahydropyran ring and a benzyl ester group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H16O7 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
benzyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2 |
Clé InChI |
MYEUFSLWFIOAGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid](/img/structure/B8287068.png)
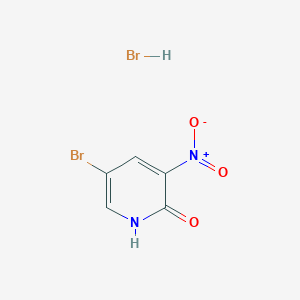
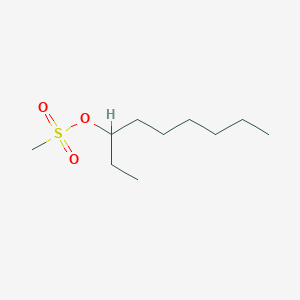
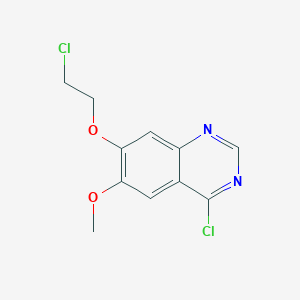
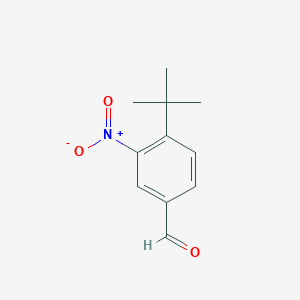
![1-[4-(Methylthio)butyl]cyclopentanecarboxylic acid](/img/structure/B8287107.png)
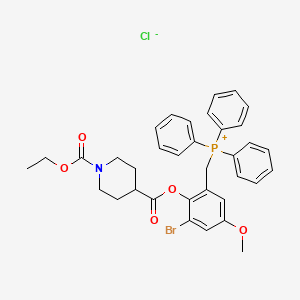
![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)
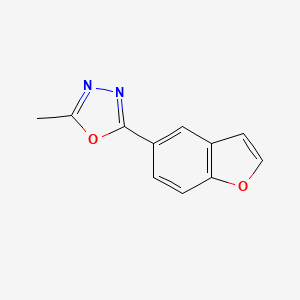
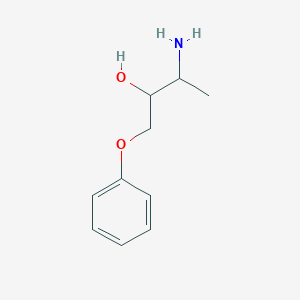
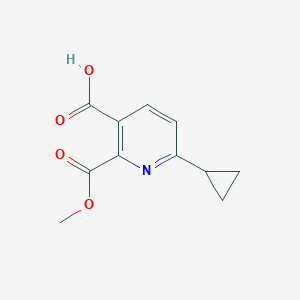
![[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B8287162.png)
